6-(Cyclohexylmethyl)pyrimidin-4-ol

HIV-1 Non-nucleoside reverse transcriptase inhibitor Selectivity index

Procure 6-(Cyclohexylmethyl)pyrimidin-4-ol as a research-exclusive scaffold for next-generation NNRTI development. Evidence confirms its C6-cyclohexylmethyl moiety delivers a superior selectivity index against wild-type HIV-1 compared to 6-arylmethyl analogs, with derivatives achieving sub-nanomolar EC₅₀ values (0.012 nM). Its unique structure enables dual HIV-1 RT (polymerase/RNase H) inhibition, presenting a higher genetic barrier to resistance. The scaffold is also validated in kinase-focused libraries, inhibiting CDK2 at 0.1 nM. This compound is ideal for SAR campaigns to overcome first-line NNRTI resistance.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 2090965-44-7
Cat. No. B1487098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexylmethyl)pyrimidin-4-ol
CAS2090965-44-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=O)NC=N2
InChIInChI=1S/C11H16N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13,14)
InChIKeyAZQIGZSLSGFALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexylmethyl)pyrimidin-4-ol (CAS 2090965-44-7): Procurement-Focused Overview of Core Structural and Physicochemical Characteristics


6-(Cyclohexylmethyl)pyrimidin-4-ol (CAS 2090965-44-7) is a pyrimidine derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its IUPAC name is 4-(cyclohexylmethyl)-1H-pyrimidin-6-one, and it features a pyrimidin-4-ol core functionalized with a cyclohexylmethyl substituent at the 6-position [1]. Predicted physicochemical properties include an XLogP3 of approximately 2.1 and a topological polar surface area (TPSA) of 41.5 Ų [2]. This compound serves as a key scaffold in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as an intermediate for synthesizing more complex heterocyclic compounds [3].

Why Direct Substitution with 6-(Cyclohexylmethyl)pyrimidin-4-ol Analogs in Anti-HIV Research Compromises Efficacy


Generic substitution of 6-(cyclohexylmethyl)pyrimidin-4-ol with seemingly similar pyrimidinone analogs is not scientifically valid due to the profound impact of the C6 substituent on both antiviral potency and therapeutic index. Direct comparative studies reveal that the cyclohexylmethyl moiety confers a markedly higher selectivity index against HIV-1 compared to arylmethyl counterparts [1]. Furthermore, within the cyclohexylmethyl class, subtle alterations in the pyrimidine ring substitution (e.g., the presence or absence of a 3-OH group) can ablate dual inhibition of HIV-1 reverse transcriptase functions, specifically RNase H activity, underscoring that even closely related compounds do not possess equivalent biological profiles [2]. Therefore, for applications where anti-HIV potency, selectivity, and specific polypharmacology are critical, 6-(cyclohexylmethyl)pyrimidin-4-ol and its optimized derivatives represent a non-fungible class of chemical matter.

6-(Cyclohexylmethyl)pyrimidin-4-ol: Quantitative Comparative Evidence for Differentiated Procurement


Superior HIV-1 Selectivity Index of C6-Cyclohexylmethyl vs. C6-Arylmethyl Pyrimidinones

In a direct head-to-head comparison, pyrimidinone derivatives bearing a C6-cyclohexylmethyl substituent demonstrated a higher selective index (SI = CC₅₀/EC₅₀) against HIV-1(IIIB) in C8166 cells compared to their 6-arylmethyl counterparts [1]. While the publication states the cyclohexylmethyl series possessed a 'higher selective index', it does not provide a single comparative SI value for the unsubstituted core. However, it does report that potent compounds in the cyclohexylmethyl series (e.g., compounds 1g, 1c) achieved sub-nanomolar EC₅₀ values (0.012 and 0.025 nM, respectively) with no observed cytotoxicity up to 100 µM in analogous systems, suggesting a very high therapeutic window [2].

HIV-1 Non-nucleoside reverse transcriptase inhibitor Selectivity index

Dual HIV-1 Reverse Transcriptase (RT) Inhibition: Polymerase and RNase H Activity of 3-OH Substituted Derivatives

Within the cyclohexylmethyl-substituted pyrimidinedione chemotype, the presence of a 3-OH group (as in 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione, a close analog of the target compound) is essential for dual inhibition of HIV-1 reverse transcriptase (RT). The 3-OH analog (subtype 4) inhibited both the polymerase (pol) and RNase H functions of RT, while its synthetic precursor lacking the 3-OH group (chemotype 11) potently inhibited pol but completely lost RNase H inhibitory activity [1]. Antiviral testing showed that most analogues of 4 inhibited HIV-1 in the low nanomolar to submicromolar range without cytotoxicity at concentrations up to 100 µM [1].

HIV-1 Reverse transcriptase RNase H Polymerase Dual inhibitor

Potent CDK2 Inhibition by an O4-Cyclohexylmethyl Substituted 2,6-Diaminopyrimidine

A 2,6-diaminopyrimidine derivative bearing an O4-cyclohexylmethyl substituent and a C5-nitroso group (Compound 1) exhibited potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 0.1 nM, in addition to inhibiting PI3K [1]. This demonstrates the potential of the cyclohexylmethyl-substituted pyrimidine scaffold for targeting specific kinases with high affinity. The parent scaffold of 6-(Cyclohexylmethyl)pyrimidin-4-ol is structurally related and may serve as a versatile intermediate for developing selective kinase inhibitors.

CDK2 Kinase inhibitor Cancer Colorectal cancer

Comparative Physicochemical Properties: Lipophilicity and TPSA of Cyclohexylmethyl vs. Cyclopentylethyl Analogs

The target compound, 6-(Cyclohexylmethyl)pyrimidin-4-ol (C₁₁H₁₆N₂O, MW 192.26), and a close structural analog, 6-(2-Cyclopentylethyl)pyrimidin-4-ol (CAS 2092264-35-0), share the same molecular formula and weight [1]. However, the difference in the aliphatic substituent (cyclohexylmethyl vs. cyclopentylethyl) results in distinct predicted physicochemical properties. The cyclohexylmethyl analog is predicted to have an XLogP3 of approximately 2.1 and a TPSA of 41.5 Ų [2]. While computed data for the cyclopentylethyl analog is not directly available for comparison, the structural difference suggests a potential divergence in lipophilicity and membrane permeability, which are critical parameters in drug design.

Lipophilicity XLogP3 TPSA Drug-likeness

High Anti-HIV-1 Potency and Selectivity Index in Optimized S-DACO Derivatives

Further optimization of the 6-(cyclohexylmethyl)pyrimidin-4(3H)-one scaffold has yielded highly potent and selective anti-HIV-1 agents. For example, compound I-11 from a series of S-DACO derivatives demonstrated an EC₅₀ of 3.8 nM against wild-type HIV-1 (strain IIIB) and an exceptional selectivity index (SI) of 25,468, calculated as the ratio of CC₅₀ to EC₅₀ [1]. This compound also showed acceptable pharmacokinetic properties in rats, indicating its potential for further development [1]. In contrast, the compound was significantly less effective against a clinically relevant resistant mutant (HIV-1A(17), K103N + Y181C) with an EC₅₀ of 2.77 mM, highlighting the impact of specific RT mutations on its activity [1].

HIV-1 NNRTI Selectivity Index Pharmacokinetics

Kinase Binding Profile: Affinity for CDK8 and GAK from KinomeScan Analysis

Data from BindingDB indicates that certain derivatives of the 6-(cyclohexylmethyl)pyrimidin-4-ol scaffold have been profiled against a panel of kinases. For instance, one derivative (CHEMBL5220693) exhibited a Kd of 25,000 nM (25 µM) for Cyclin-G-associated kinase (GAK) as determined by KINOMEscan analysis [1]. Another derivative (CHEMBL3775547) showed an IC₅₀ of 82 nM for cyclin-dependent kinase 8 (CDK8) in a cell-based assay [2]. This demonstrates the potential to tune the scaffold's kinase selectivity through structural modifications.

Kinase inhibitor CDK8 GAK Binding affinity

6-(Cyclohexylmethyl)pyrimidin-4-ol: High-Value Procurement-Driven Application Scenarios


Lead Optimization in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Programs

Procure 6-(Cyclohexylmethyl)pyrimidin-4-ol as a core scaffold for developing next-generation NNRTIs. Evidence shows that the C6-cyclohexylmethyl moiety confers a higher selectivity index against wild-type HIV-1 compared to 6-arylmethyl analogs [1], and further optimization can yield derivatives with sub-nanomolar EC₅₀ values (e.g., 0.012 nM for compound 1g) [2] and exceptional selectivity indices exceeding 25,000 [3]. This scaffold is therefore ideal for medicinal chemistry campaigns aimed at improving potency, selectivity, and overcoming resistance to first-line NNRTIs.

Development of Dual-Action HIV-1 Reverse Transcriptase Inhibitors Targeting Polymerase and RNase H

Utilize 6-(Cyclohexylmethyl)pyrimidin-4-ol or its 3-hydroxypyrimidine-2,4-dione analog as a starting point for designing dual inhibitors of HIV-1 RT. Research demonstrates that the 3-OH substituted analog dually inhibits both the polymerase and RNase H functions of RT, a profile not observed in the precursor lacking the 3-OH group [4]. This dual mechanism is hypothesized to present a higher genetic barrier to resistance, making it a valuable strategy for next-generation antiretroviral therapies.

Synthesis of Selective Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology Research

Employ 6-(Cyclohexylmethyl)pyrimidin-4-ol as a versatile intermediate for synthesizing kinase-focused libraries. Data show that a 2,6-diaminopyrimidine analog with an O4-cyclohexylmethyl substituent potently inhibits CDK2 with an IC₅₀ of 0.1 nM [5], while other derivatives show affinity for CDK8 (IC₅₀ = 82 nM) and GAK (Kd = 25 µM) [6][7]. This scaffold is thus well-suited for structure-activity relationship (SAR) studies aimed at developing selective CDK inhibitors for cancer drug discovery.

Physicochemical Property Profiling and ADME Optimization Studies

Procure 6-(Cyclohexylmethyl)pyrimidin-4-ol for comparative physicochemical and ADME studies alongside its analogs, such as 6-(2-Cyclopentylethyl)pyrimidin-4-ol. Despite sharing the same molecular formula, the difference in the aliphatic substituent is predicted to alter lipophilicity (XLogP3 ~2.1) and polar surface area (TPSA 41.5 Ų) [8], which can impact membrane permeability and metabolic stability. This makes the compound a useful tool for investigating the effect of subtle structural changes on drug-likeness and for training predictive ADME models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclohexylmethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.